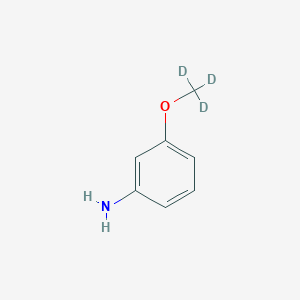
3-(Methoxy-d3)-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxy-d3)-aniline is a deuterated derivative of aniline, where the methoxy group is labeled with deuterium. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in mechanistic studies and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxy-d3)-aniline typically involves the introduction of a deuterated methoxy group into the aniline structure. One common method is the methylation of 3-hydroxyaniline using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxy-d3)-aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated anilines and other substituted derivatives.
Scientific Research Applications
3-(Methoxy-d3)-aniline is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: In metabolic studies to understand the biotransformation of aniline derivatives.
Medicine: As a reference standard in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: In the development of new materials and chemicals with specific isotopic labeling for enhanced properties.
Mechanism of Action
The mechanism of action of 3-(Methoxy-d3)-aniline involves its interaction with various molecular targets and pathways. The deuterium labeling can influence the rate of metabolic reactions, providing insights into the kinetic isotope effects. The compound can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the role of specific enzymes in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyaniline: The non-deuterated analog of 3-(Methoxy-d3)-aniline.
4-Methoxyaniline: An isomer with the methoxy group at the para position.
2-Methoxyaniline: An isomer with the methoxy group at the ortho position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies. The presence of deuterium can alter the physical and chemical properties of the compound, making it a valuable tool in research applications where isotopic effects are significant.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
126.17 g/mol |
IUPAC Name |
3-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3/i1D3 |
InChI Key |
NCBZRJODKRCREW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)N |
Canonical SMILES |
COC1=CC=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


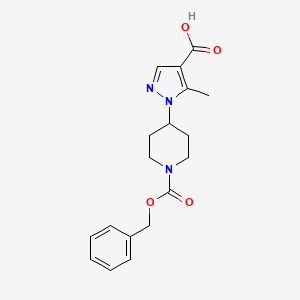
![5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride](/img/structure/B13503113.png)
![3-Methyl-4-[(propan-2-yl)amino]benzoic acid](/img/structure/B13503114.png)
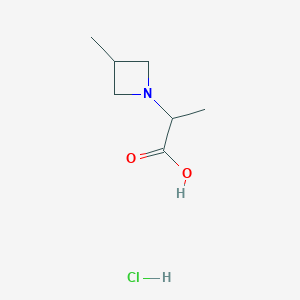
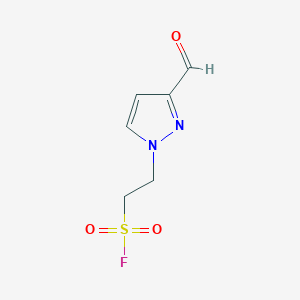
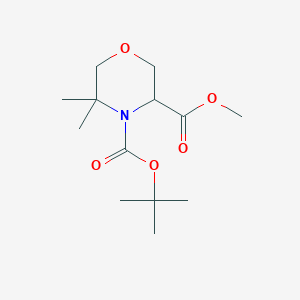
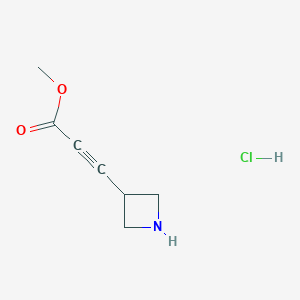


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate](/img/structure/B13503165.png)
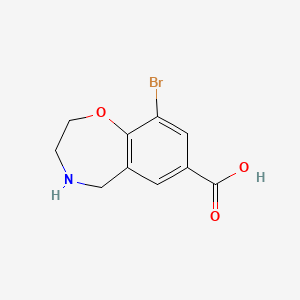
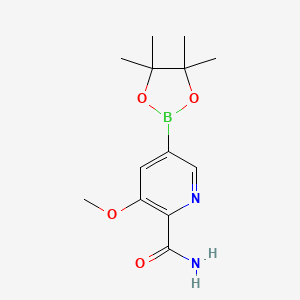
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
